molecular formula C14H21N3O2S B6437073 5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine CAS No. 2549009-93-8

5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine

Cat. No. B6437073
CAS RN: 2549009-93-8
M. Wt: 295.40 g/mol
InChI Key: OCNLPYWARLHNSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine (5-MTP) is a synthetic pyrimidine derivative with a wide range of potential applications in scientific research. It is a small molecule that can be used as a substrate for a variety of biochemical and physiological processes, and its ability to interact with specific proteins makes it a valuable tool for studying protein-ligand interactions. 5-MTP has been used in studies of cancer, inflammation, and other diseases, and its potential as a therapeutic agent is being explored.

Scientific Research Applications

5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine has been used in a variety of scientific research applications. It has been used as a substrate for the study of protein-ligand interactions, as well as for studies of enzyme kinetics and enzyme inhibition. It has also been used as a tool for studying the structure and function of proteins, and for studying the effects of drugs on cellular processes. 5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine has also been used in studies of cancer, inflammation, and other diseases.

Mechanism of Action

The mechanism of action of 5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine is not fully understood. However, it is believed to interact with specific proteins to modulate their activity. It is thought to bind to certain proteins, either directly or indirectly, and to alter their activity by altering the conformation of the protein or by affecting the activity of the protein's associated enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine are not yet fully understood. However, it has been shown to have anti-inflammatory and anti-cancer effects in some studies. It has also been shown to modulate the activity of enzymes involved in the metabolism of drugs, and to modulate the activity of proteins involved in cell signaling pathways.

Advantages and Limitations for Lab Experiments

The use of 5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine in laboratory experiments has several advantages. It is a small molecule, which makes it easy to work with and allows for precise control of the concentration of the compound. It is also relatively stable, which makes it suitable for use in long-term experiments. Furthermore, it is relatively inexpensive and can be synthesized in large quantities.
However, there are also some limitations to the use of 5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine in laboratory experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. In addition, it is not a naturally occurring molecule, so its effects on biological systems may not be the same as those of natural compounds.

Future Directions

Given the potential applications of 5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine, there are many potential future directions for its use. These include further research into its mechanism of action, its potential use as a therapeutic agent, and its potential use in drug development. Additionally, further studies could be conducted to explore its use as a tool for studying protein-ligand interactions, enzyme kinetics, and enzyme inhibition. Other potential future directions include studies of its effects on inflammation and cancer, as well as its potential use in other medical applications.

Synthesis Methods

The synthesis of 5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine is a two-step process. First, an esterification reaction is used to form the pyrimidine ring from a thiolan-3-yl piperidin-4-yl ester and 5-methoxy-2-pyrimidinol. The reaction is carried out in an organic solvent such as methanol or ethanol, and the desired product is obtained in high yields. The second step involves the formation of the thiolan-3-yl piperidin-4-yl ester from the corresponding thiolan-3-yl piperidine and an acid chloride. This reaction is usually carried out in an aqueous medium, and the desired product is obtained in high yields.

properties

IUPAC Name

5-methoxy-2-[1-(thiolan-3-yl)piperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-18-13-8-15-14(16-9-13)19-12-2-5-17(6-3-12)11-4-7-20-10-11/h8-9,11-12H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNLPYWARLHNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine

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